molecular formula C16H12ClN3O B131407 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone CAS No. 36916-19-5

5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone

Cat. No.: B131407
CAS No.: 36916-19-5
M. Wt: 297.74 g/mol
InChI Key: VUIFLGOWWHHEKJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone (CAS 36916-19-5) is a benzophenone derivative of significant interest in chemical and pharmaceutical research. This compound features a molecular formula of C16H12ClN3O and a molecular weight of 297.74 g/mol . A primary application for researchers is its use as a key analyte in method development for High-Performance Liquid Chromatography (HPLC). It can be effectively separated using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, a protocol that is also scalable for preparative isolation of impurities . The structural core of this compound is related to a class of 4H-1,2,4-triazolobenzophenones, which are established as valuable intermediates in the synthesis of pharmacologically active molecules . Specifically, such compounds serve as key precursors in the development of anxiolytic and sedative agents, making them crucial for pharmaceutical R&D, particularly in the study of benzodiazepine-derived therapeutics . This product is strictly intended for research purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[5-chloro-2-(3-methyl-1,2,4-triazol-4-yl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c1-11-19-18-10-20(11)15-8-7-13(17)9-14(15)16(21)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIFLGOWWHHEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190402
Record name 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
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Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36916-19-5
Record name [5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36916-19-5
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Record name 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
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Record name 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
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Record name Methanone, [5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)phenyl]phenyl
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Record name (5-CHLORO-2-(3-METHYL-4H-1,2,4-TRIAZOL-4-YL)PHENYL)PHENYLMETHANONE
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Preparation Methods

Base-Catalyzed Triazole-Benzophenone Coupling

A widely cited method involves the condensation of 5-chloro-2-hydroxybenzophenone with 3-methyl-4H-1,2,4-triazole under alkaline conditions. Potassium carbonate or sodium carbonate serves as the base, with dimethylformamide (DMF) or ethanol as solvents. Heating at 100°C for 6–8 hours achieves intermediate formation, followed by acidification to precipitate the product.

Optimization Insights :

  • Solvent Effects : Ethanol yields 68–72% purity, while DMF increases reaction rate but necessitates post-reaction purification.

  • Catalyst Loading : Increasing potassium carbonate from 1.5 eq. to 2.0 eq. improves yield by 15%.

Halogen Exchange Reactions

Iodide-Mediated Alkylation

Patent US4082764A details a halogen exchange approach starting from 5-chloro-2-(3-chloromethyl-5-methyl-s-triazol-4-yl)benzophenone. Treatment with sodium iodide in acetone at room temperature for 2 hours yields the iodo derivative quantitatively. Subsequent reaction with hydroxylamine hydrochloride in ethanol/water at 70–80°C produces the target compound with 45% isolated yield after ethyl acetate recrystallization.

Reaction Conditions :

ParameterValue
Temperature70–80°C
Time1.5 hours
Solvent SystemEthanol/Water (10:4 v/v)
Key ReagentHydroxylamine hydrochloride

Cyclization Approaches

Quinazoline Precursor Route

US3812140A discloses a cyclization strategy using 6-chloro-3-chloroacetylamino-3,4-dihydro-4-hydroxy-2-methyl-4-phenylquinazoline. Refluxing in formic acid for 2.5 hours induces cyclization, followed by neutralization with sodium bicarbonate and ethyl acetate extraction. This method achieves an 86% yield of the target compound after acetone-ether recrystallization.

Critical Steps :

  • Cyclization Temperature : 100–110°C in formic acid.

  • Purification : Sequential washes with ether remove unreacted starting materials.

Alternative Synthetic Strategies

Click Chemistry Adaptations

Emerging methodologies from J. Chem. Lett. (2024) employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. While primarily used for analogues, this approach demonstrates potential for modular synthesis:

  • Reagents : CuSO₄·5H₂O, sodium ascorbate, DMF.

  • Yield : 72% for structurally related triazolobenzophenones.

Advantages :

  • Functional group tolerance enables derivatives with varied substituents.

  • Ambient reaction conditions reduce energy input.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent patents highlight transitions from batch to continuous processing. Key parameters include:

  • Residence Time : 30–45 minutes at 120°C.

  • Throughput : 5 kg/hour with ≥95% purity after inline crystallization.

Economic Impact :

  • Solvent consumption decreases by 40% compared to batch methods.

  • Automated purification (e.g., simulated moving bed chromatography) enhances yield reproducibility.

Synthesis Optimization and Challenges

Solvent and Temperature Effects

Comparative studies reveal:

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol806892
DMF1007285
Acetone604588

Ethanol balances yield and purity, while DMF requires additional purification steps.

Catalytic Enhancements

  • Lewis Acids : Zinc chloride (5 mol%) boosts reaction rate by 20% but complicates product isolation.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone involves its interaction with specific molecular targets. The triazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Triazole Ring

Compound I : 5-Chloro-2-(3-[(diethylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone
  • Structural Difference: The triazole ring bears a diethylamino-methyl group.
  • However, it may reduce crystallinity compared to the parent compound .
Compound II : Methylamino Analogue
  • Structural Difference: Features a methylamino group instead of diethylamino.
  • Impact : Reduced steric hindrance compared to Compound I, possibly increasing solubility in polar solvents .
Dimethylamino Derivative (Compound 27)
  • Structural Difference: Contains a dimethylamino-methyl group on the triazole.
  • Pharmacological Impact: Exhibits potent sedative, muscle relaxant, and anticonvulsant activities, suggesting aminoalkyl groups enhance receptor binding .
Chloromethyl Derivative (Estazolam Related Compound A)
  • Structure: 5-Chloro-2-(3-chloromethyl-4H-1,2,4-triazol-4-yl)benzophenone.
  • Molecular Weight : 332.18 g/mol (vs. 285.73 g/mol for the parent compound).
  • Application: A known impurity in Estazolam synthesis; its reactive chloromethyl group necessitates stringent control in pharmaceutical formulations .

Modifications to the Aromatic System

Pyridine Isostere (Compound 28)
  • Structural Difference: Replaces benzophenone with a pyridine ring.
Dichloro Derivative (CAS 54196-62-2)
  • Structure: 2',5-Dichloro-2-(3-hydroxymethyl-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone.
  • Impact : Additional chlorine increases lipophilicity and may improve potency but raises toxicity concerns .

Pharmacological and Physicochemical Properties

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Parent Compound 168 285.73 Methyl-triazole, Chlorobenzophenone
Chloromethyl Derivative Not reported 332.18 Chloromethyl-triazole
Dichloro Derivative Not reported 377.20 Dichlorobenzophenone
Pyridine Isostere (28) Not reported 279.72 Pyridine, Triazole
  • Solubility: Aminoalkyl derivatives (e.g., Compound I) show improved solubility in organic solvents compared to the parent due to reduced crystallinity .
  • Stability : Halogenated derivatives (e.g., chloromethyl) are prone to hydrolysis, requiring inert storage conditions .

Industrial and Pharmaceutical Relevance

  • Pharmaceutical Intermediates : Critical for synthesizing Alprazolam and Estazolam; derivatives like the chloromethyl variant are monitored as impurities .
  • Drug Discovery: Structural modifications (e.g., pyridine substitution) explore new therapeutic avenues, such as non-benzodiazepine anxiolytics .

Biological Activity

5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone (CAS Number: 36916-19-5) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C₁₆H₁₂ClN₃O
Molecular Weight : 297.74 g/mol
IUPAC Name : [5-chloro-2-(3-methyl-1,2,4-triazol-4-yl)phenyl]-phenyl-methanone
Purity : >95% (HPLC)
Structure :
Chemical Structure (Placeholder for actual image)

Synthesis

The synthesis of 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone typically involves multi-step reactions that incorporate both triazole and benzophenone moieties. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzophenone with triazole substitutions can inhibit the growth of various bacterial strains. A comparative analysis revealed that 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Compound Target Bacteria Inhibition Zone (mm)
5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenoneS. aureus15
5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenoneE. coli12

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using human cell lines demonstrated that it effectively inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. The IC50 values for these effects were found to be comparable to standard anti-inflammatory drugs.

Activity IC50 (µg/mL)
TNF-alpha Inhibition70
IL-6 Inhibition65

Anticancer Potential

Preliminary studies suggest that 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)12

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication in cancer cells.
  • Receptor Modulation : Potential modulation of various receptors involved in immune responses.

Case Studies

Several case studies highlight the efficacy of 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial demonstrated its effectiveness in treating skin infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects in Arthritis Models : Animal models showed significant reduction in joint inflammation when treated with this compound compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and triazole precursors under reflux conditions. For example, a general method involves dissolving 0.001 mol of a triazole derivative in absolute ethanol with glacial acetic acid as a catalyst, followed by refluxing with a substituted benzaldehyde for 4 hours . Yield optimization can be achieved by adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–100°C), or catalyst loading (e.g., acetic acid or Lewis acids). Post-reaction purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of substituents on the triazole and benzophenone moieties. Infrared (IR) spectroscopy identifies functional groups like C=O (stretch ~1680 cm⁻¹) and C-Cl (stretch ~750 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification, while X-ray crystallography resolves stereochemical ambiguities .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store the compound in a desiccator at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the triazole ring or oxidation of the benzophenone group. Stability assessments via periodic HPLC analysis over 6–12 months are advised to detect degradation .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved in studies involving this compound?

  • Methodological Answer : Contradictory results may arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Cross-validation using orthogonal assays (e.g., in vitro enzyme inhibition coupled with in vivo zebrafish models) and dose-response profiling (IC₅₀ vs. LD₅₀) can clarify mechanisms. For instance, cytotoxicity in HeLa cells at 12 µM (cell cycle arrest) should be compared with receptor-binding assays to distinguish direct target effects from off-target toxicity .

Q. What strategies are effective for modifying the triazole substituents to enhance selectivity in kinase inhibition?

  • Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies can evaluate substituent effects. For example:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzophenone ring may enhance binding to ATP pockets.
  • Hydrophobic substituents (e.g., -CH₃, -Ph) on the triazole improve membrane permeability.
    Computational docking (e.g., AutoDock Vina) paired with synthetic modifications (e.g., Suzuki coupling for aryl additions) can validate design hypotheses .

Q. How can reaction mechanisms for triazole-benzophenone conjugation be elucidated under varying pH conditions?

  • Methodological Answer : Mechanistic studies require kinetic monitoring (e.g., in situ FTIR or NMR) to track intermediates. At acidic pH (pH 3–5), protonation of the triazole nitrogen may accelerate nucleophilic attack on the benzophenone carbonyl. In contrast, basic conditions (pH 8–10) could favor deprotonation of reactive intermediates. Isotopic labeling (e.g., ¹⁸O in carbonyl groups) may clarify oxygen participation .

Q. What experimental designs are optimal for assessing environmental stability and degradation pathways of this compound?

  • Methodological Answer : Simulate environmental conditions using OECD guidelines:

  • Hydrolytic stability : Incubate in buffers (pH 4, 7, 9) at 25°C and 50°C for 30 days, analyzing degradation products via LC-MS.
  • Photolytic degradation : Expose to UV light (λ = 254 nm) in aqueous/organic solvents, monitoring quinone formation or triazole ring cleavage .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported molecular weights or spectral data across databases?

  • Methodological Answer : Cross-reference authoritative sources like EPA DSSTox (DTXSID60958952) and FDA GSRS (Substance ID: 4T5QEZ5FM) for validated data. Discrepancies in mass spectra (e.g., isotopic patterns for Cl atoms) may arise from ionization methods (ESI vs. EI); replicate analyses using high-resolution MS (HRMS) are recommended.

Tables for Key Data

Property Value/Technique Reference
Molecular Weight332.2 g/mol (EPA DSSTox)
Key IR AbsorptionsC=O: ~1680 cm⁻¹; C-Cl: ~750 cm⁻¹
StabilityStable at –20°C under inert atmosphere
Bioactivity (HeLa cells)IC₅₀ = 12 µM (cell cycle arrest)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone
Reactant of Route 2
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5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone

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